![molecular formula C22H20N6O B10835958 3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide](/img/structure/B10835958.png)
3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinyl compound 1 is a heterocyclic aromatic organic compound characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is a derivative of pyrimidine, which is a fundamental structure in various biological molecules, including nucleic acids. Pyrimidinyl compound 1 is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidinyl compound 1 can be synthesized through various methods. One common approach involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and recyclable iron (II)-complex . Another method includes the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent promoted by potassium persulfate (K2S2O8) .
Industrial Production Methods: Industrial production of pyrimidinyl compound 1 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate can be employed . This method is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyrimidinyl compound 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of halogenated pyrimidines or alkylated derivatives.
Scientific Research Applications
Pyrimidinyl compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in DNA and RNA structures, as well as its interactions with enzymes and proteins.
Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyrimidinyl compound 1 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In medicinal applications, it may interfere with DNA replication or protein synthesis, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Pyrimidinyl compound 1 can be compared with other similar compounds such as:
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Uniqueness: Pyrimidinyl compound 1 is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Unlike cytosine, thymine, and uracil, pyrimidinyl compound 1 is often used in synthetic applications and drug development .
Properties
Molecular Formula |
C22H20N6O |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H20N6O/c23-14-17-12-15(6-7-20(17)28-10-1-2-11-28)19-8-9-25-22(27-19)26-18-5-3-4-16(13-18)21(24)29/h3-9,12-13H,1-2,10-11H2,(H2,24,29)(H,25,26,27) |
InChI Key |
KPMCSBDURLKXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
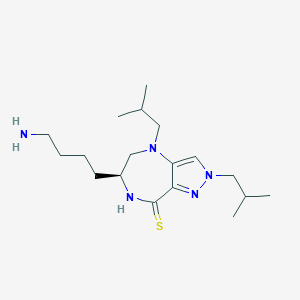

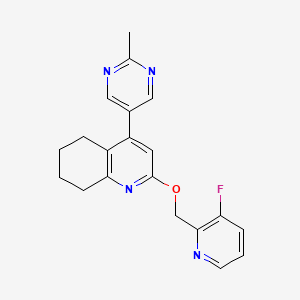


![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
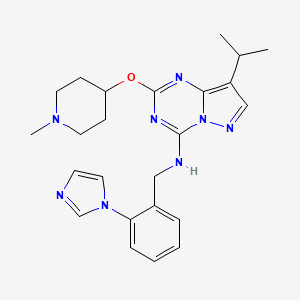
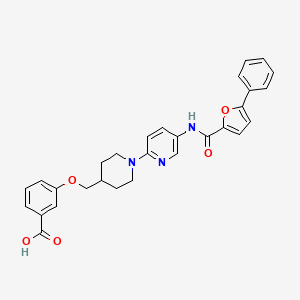
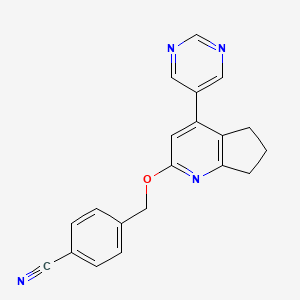
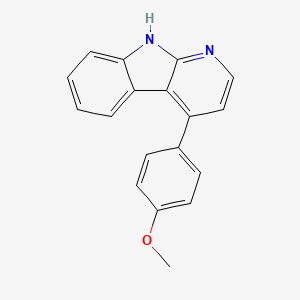
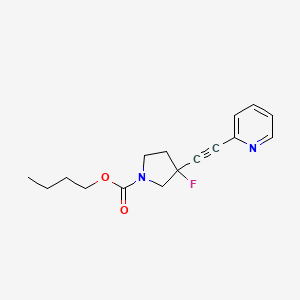
![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)
![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
